molecular formula C11H11ClN2 B11896509 1-Benzyl-3-chloro-5-methyl-1H-pyrazole CAS No. 861585-73-1

1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Cat. No.: B11896509
CAS No.: 861585-73-1
M. Wt: 206.67 g/mol
InChI Key: CRBHPOOJODVVLO-UHFFFAOYSA-N
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Description

1-Benzyl-3-chloro-5-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family It is characterized by a pyrazole ring substituted with a benzyl group at the first position, a chlorine atom at the third position, and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of benzylhydrazine with 3-chloro-2-methylpropenal under acidic conditions can yield the desired pyrazole derivative. Another method involves the use of 1,3-dicarbonyl compounds and hydrazine derivatives, followed by chlorination and benzylation steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-3-chloro-5-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes such as inflammation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Benzyl-3-chloro-5-phenyl-1H-pyrazole
  • 1-Benzyl-3-chloro-5-ethyl-1H-pyrazole
  • 1-Benzyl-3-chloro-5-isopropyl-1H-pyrazole

Comparison: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

861585-73-1

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

1-benzyl-3-chloro-5-methylpyrazole

InChI

InChI=1S/C11H11ClN2/c1-9-7-11(12)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

CRBHPOOJODVVLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)Cl

Origin of Product

United States

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